6,7-Dihydroimidazo[1,2-A]pyrazin-8(5H)-one is a heterocyclic compound that has gained significant attention within the fields of synthetic chemistry and medicinal chemistry. This compound belongs to the imidazo[1,2-a]pyrazine family, which is characterized by its diverse applications in organic synthesis and drug development. The unique structural features of 6,7-dihydroimidazo[1,2-A]pyrazin-8(5H)-one contribute to its potential as a pharmacological agent, particularly in targeting various biological pathways.
The compound is cataloged under the Chemical Abstracts Service number 740082-70-6 and can be found in databases such as PubChem and BenchChem, which provide detailed information on its properties and applications .
6,7-Dihydroimidazo[1,2-A]pyrazin-8(5H)-one is classified as a nitrogen-containing heterocyclic compound. Its structure includes an imidazole ring fused to a pyrazine ring, making it part of a larger class of compounds that exhibit significant biological activity.
The synthesis of 6,7-dihydroimidazo[1,2-A]pyrazin-8(5H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the construction of the imidazo-pyrazine scaffold with various substituents that can enhance its biological activity .
Industrial production often employs scalable synthetic routes that can be optimized for large-scale manufacturing. Continuous flow reactors are commonly used to ensure consistent reaction conditions and high yields .
The molecular formula of 6,7-dihydroimidazo[1,2-A]pyrazin-8(5H)-one is CHNO, with a molecular weight of 137.14 g/mol. The compound features a bicyclic structure consisting of an imidazole and pyrazine ring .
6,7-Dihydroimidazo[1,2-A]pyrazin-8(5H)-one undergoes various chemical reactions including oxidation, reduction, and substitution reactions.
The products formed from these reactions depend on the specific functional groups present in the starting material. For example:
The mechanism of action for 6,7-dihydroimidazo[1,2-A]pyrazin-8(5H)-one primarily involves its interaction with various protein kinases. These interactions can modulate kinase activity, which is crucial in regulating numerous cellular processes such as cell division and metabolism.
Research indicates that derivatives of this compound have shown efficacy in inhibiting specific protein kinases associated with various diseases . This modulation can lead to therapeutic effects in conditions characterized by dysregulated kinase activity.
The physical properties include:
Key chemical properties include:
Relevant data such as boiling point or melting point are not consistently documented across sources but are crucial for practical applications in synthesis and formulation.
6,7-Dihydroimidazo[1,2-A]pyrazin-8(5H)-one has several notable applications:
Multicomponent reactions (MCRs) offer efficient, convergent routes for constructing complex heterocycles like the imidazopyrazinone core in a single step or minimal steps. While not always a classical one-pot MCR, a highly efficient sequence starting from Meldrum's acid, aldehydes, and amino esters provides rapid access to highly substituted derivatives. This approach leverages the high reactivity of Meldrum's acid derivatives in condensations. For instance, reacting Meldrum's acid with an appropriate aldehyde generates a Knoevenagel adduct, which subsequently undergoes nucleophilic attack by the amino group of an α-amino ester. Decarboxylation and thermally induced cyclodehydration then furnish the bicyclic 6,7-dihydroimidazo[1,5-a]pyrazine-8-ones. This route is particularly valued for its operational simplicity and the ability to incorporate significant structural diversity early in the synthesis by varying the aldehyde and amino ester components [4]. The mild cyclization step underlines its utility for preparing sensitive or functionalized targets.
Table 1: Comparative Overview of Key Synthetic Methods for 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one Derivatives
Synthetic Method | Key Starting Materials/Reagents | Reaction Conditions | Key Advantages | Typical Yield Range | Chirality Control |
---|---|---|---|---|---|
Multicomponent (Meldrum's) | Meldrum's acid, Aldehyde, α-Amino ester | Mild heating, Decarboxylation | High diversity potential, Simple operations | Moderate to High | Yes (Chiral amino ester pool) |
Intramolecular Cyclization | α-Halo carbonyls, Diamino intermediates | Heating, Basic/Acidic conditions | Direct, Uses readily available precursors | Moderate | Yes (Chiral amino acid derivs.) |
Au-Catalyzed Heteroannulation | Propynylaminopyrazinones | AuCl₃, Mild temps (e.g., 40-80°C) | Excellent regioselectivity, Functional group tolerance | Good to Excellent | Limited (Racemic products) |
Parallel Synthesis (Suzuki) | Halogenated Imidazopyrazinones, Boronic acids | Pd(PPh₃)₄, Base, Heating | Rapid diversification, Amenable to automation | Good to Excellent | Depends on building blocks |
Intramolecular cyclizations provide a direct route to the bicyclic system, often enabling excellent control over stereochemistry by utilizing enantiomerically pure amino acids or esters as the chiral source. A prominent strategy involves the condensation of appropriately functionalized α-amino esters with α-halo carbonyl compounds or equivalents. For example, reacting an α-amino ester bearing a nucleophilic side chain (like an amino group) with an α-halo ketone generates a linear precursor. Subsequent base- or acid-mediated intramolecular nucleophilic substitution or condensation then forms the imidazole ring, annulating it onto the pyrazinone core and yielding the 6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-ones. This method is highly effective for installing chirality at specific positions within the scaffold, as the stereochemistry of the original amino acid is transferred into the final product [4]. Variations exist where diamino intermediates undergo cyclization with carbonyl sources like glyoxal derivatives to simultaneously form both rings. This approach is fundamental for synthesizing complex natural products like coelenterazine, a marine luciferin, where specific stereochemistry and substitution patterns are crucial for bioluminescent properties. The synthesis of coelenterazine itself was achieved efficiently (48% overall yield, >99% purity) using a related intramolecular strategy involving condensation of an α-ketoacetal with a 2-aminopyrazine derivative [7].
Gold catalysis has emerged as a powerful tool for constructing nitrogen-containing heterocycles under mild conditions with high atom economy and regiocontrol. A particularly effective method for synthesizing (dihydro)imidazo[1,2-a]pyrazin-8(7H)-ones involves the Au(I)- or Au(III)-catalyzed cyclization of readily available N-propynylaminopyrazinones. These substrates, typically prepared by alkylating 3,5-dichloro-pyrazin-2(1H)-ones with propargyl amine using a base like diisopropylethylamine (DIPEA) [2], undergo a regioselective 5-exo-dig cyclization upon treatment with a gold catalyst (e.g., AuCl₃, 2-5 mol%). This intramolecular hydroamination proceeds efficiently at mild temperatures (often 40-80°C) to furnish the desired bicyclic products in good to excellent yields (typically 70-95%) [2]. The reaction exhibits broad functional group tolerance and low catalyst loading is feasible. The key advantage lies in the exquisite regioselectivity (5-exo-dig versus possible 6-endo-dig pathways) and the mild conditions, preserving sensitive functional groups. Furthermore, the presence of halogens (like chlorine) on the pyrazinone ring in the starting material provides a versatile handle for post-cyclization diversification, particularly via Suzuki-Miyaura cross-coupling reactions. This allows for the facile introduction of diverse aryl, heteroaryl, or alkenyl substituents at specific positions, significantly expanding the accessible chemical space from a common intermediate [2]. The method represents a significant improvement over older multi-step sequences that often required harsh conditions and offered limited substitution scope.
Table 2: Scope and Yields in Gold-Catalyzed Heteroannulation of Propynylaminopyrazinones [2]
Propynylaminopyrazinone R Group | Product (Imidazopyrazinone) | Catalyst (mol%) | Conditions | Yield (%) | Post-Cyclization Modification (Yield%) |
---|---|---|---|---|---|
Phenyl | 6-Phenyl derivative | AuCl₃ (2) | DCE, 80°C | 92 | Suzuki (Ar: 4-MeOC₆H₄, 85%) |
4-Methoxyphenyl | 6-(4-MeOC₆H₄) derivative | AuCl₃ (2) | DCE, 80°C | 89 | - |
3-Thienyl | 6-(3-Thienyl) derivative | AuBr₃ (5) | DCE, 60°C | 85 | Suzuki (Ar: Pyridin-3-yl, 78%) |
Cyclohexyl | 6-Cyclohexyl derivative | AuCl₃ (5) | DCE, 80°C | 83 | - |
2-Naphthyl | 6-(2-Naphthyl) derivative | AuCl₃ (2) | DCE, 80°C | 90 | Suzuki (Ar: 3-Furyl, 82%) |
The biological importance of the imidazopyrazinone scaffold necessitates efficient methods for generating structurally diverse libraries for structure-activity relationship (SAR) studies. Parallel synthesis techniques are ideally suited for this purpose. The methodologies described in sections 1.1, 1.2, and 1.3 inherently lend themselves to parallel synthesis due to their convergent nature and the presence of points for diversification. The Meldrum's acid route allows parallel variation of the aldehyde and the α-amino ester components [4]. Similarly, the intramolecular cyclization approach can utilize arrays of α-halo carbonyls and chiral amino esters. The gold-catalyzed cyclization/Suzuki coupling strategy is particularly powerful for parallel synthesis. A core halogenated imidazopyrazinone (easily prepared via methods like 1.3 or others) serves as a central scaffold. This intermediate can then undergo parallel Suzuki-Miyaura, Buchwald-Hartwig amination, or nucleophilic aromatic substitution reactions with diverse sets of boronic acids, amines, or nucleophiles, respectively, under standardized conditions [2] [9]. For instance, 6-aryl-imidazo[1,2-a]pyrazin-8-ylamines were identified as valuable scaffolds accessible via such parallel functionalization of halogenated precursors, demonstrating the potential for generating focused libraries targeting specific biological endpoints like kinase modulation [9]. Automation-compatible techniques like solid-phase synthesis can also be integrated, particularly for steps involving amide bond formation or nucleophilic substitutions on pre-formed scaffolds. The use of building block sets, as highlighted in the Meldrum's acid approach [4], is a cornerstone of parallel synthesis, enabling the systematic exploration of chemical space around the imidazopyrazinone core to optimize potency, selectivity, and physicochemical properties. This approach was successfully applied to generate BET bromodomain inhibitors featuring the 7-methylimidazo[1,5-a]pyrazin-8(7H)-one scaffold, where rapid SAR exploration was crucial [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3